6-Bromo-8-methoxyimidazo[1,5-a]pyridine
Description
Significance of the Imidazo[1,5-a]pyridine (B1214698) Ring System in Organic and Medicinal Chemistry
The imidazo[1,5-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents and functional materials. rsc.org Its rigid, planar structure provides a well-defined orientation for substituents, allowing for precise interactions with biological targets. In medicinal chemistry, derivatives of this scaffold have been investigated for a wide array of biological activities, including as anticancer, antibacterial, and antiviral agents. nih.gov The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the aromatic core can engage in π-stacking interactions, both of which are crucial for molecular recognition processes.
Beyond its pharmaceutical applications, the imidazo[1,5-a]pyridine ring system has garnered attention in materials science due to its inherent luminescent properties. rsc.org The electronic structure of the scaffold often gives rise to fluorescence, which can be tuned by the introduction of various functional groups. This has led to their exploration in the development of organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.
Overview of Imidazo[1,5-a]pyridine Structural Diversity and Functionalization Potential
The imidazo[1,5-a]pyridine scaffold offers numerous sites for chemical modification, leading to a vast diversity of derivatives. The synthesis of these compounds has been a subject of intense research, with many methods available for their construction. rsc.org These synthetic strategies often allow for the introduction of a wide range of substituents at various positions on the bicyclic core.
Common functionalization strategies include electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and direct C-H functionalization. These methods enable the incorporation of a variety of functional groups, such as halogens, alkyl, aryl, and alkoxy groups, each of which can modulate the electronic properties, solubility, and biological activity of the resulting molecule. The versatility in functionalization is a key factor driving the continued interest in this heterocyclic system.
Contextualization of 6-Bromo-8-methoxyimidazo[1,5-a]pyridine within the Imidazo[1,5-a]pyridine Chemical Space
This compound is a specific derivative of the parent scaffold that features two key substituents: a bromine atom at the 6-position and a methoxy (B1213986) group at the 8-position. While specific research on this particular compound is limited in publicly available literature, its chemical properties and potential reactivity can be inferred from the known chemistry of the imidazo[1,5-a]pyridine ring system and the electronic effects of its substituents.
The bromine atom, a halogen, is an electron-withdrawing group that can also serve as a versatile synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents at the 6-position, further expanding the chemical diversity of derivatives that can be accessed from this intermediate.
The methoxy group at the 8-position is an electron-donating group, which can influence the electron density of the aromatic system and potentially modulate the compound's photophysical properties and biological activity. The presence of both an electron-withdrawing and an electron-donating group on the same scaffold creates a "push-pull" electronic effect, which can be advantageous in the design of molecules with specific optical or electronic properties.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molar Mass | 227.06 g/mol |
| CAS Number | 1427358-78-8 |
Data sourced from ChemBK.
The strategic placement of the bromo and methoxy groups on the imidazo[1,5-a]pyridine core makes this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in both medicinal chemistry and materials science. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-8-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-2-6(9)4-11-5-10-3-7(8)11/h2-5H,1H3 |
InChI Key |
AUVHMNSYUNMPKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=CN=C2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 6 Bromo 8 Methoxyimidazo 1,5 a Pyridine Derivatives
Substitution Reactions at the Bromine Position
The bromine atom at the C-6 position of the imidazo[1,5-a]pyridine (B1214698) ring is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This position is analogous to other bromo-substituted pyridine (B92270) systems, which are known to be excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov
Prominent among these transformations is the Suzuki-Miyaura coupling , which pairs the bromo-substituted core with various aryl or heteroaryl boronic acids or their esters. yonedalabs.comorganic-chemistry.org This reaction is a powerful tool for synthesizing biaryl structures. While specific examples for the 6-bromo-8-methoxy derivative are not extensively documented in dedicated studies, the reactivity is well-established for other 6-bromo-substituted pyridines and related heterocycles. researchgate.netnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Another important transformation is the Sonogashira coupling , which introduces alkynyl groups by reacting the bromo-derivative with a terminal alkyne. wikipedia.org This reaction is catalyzed by a combination of palladium and copper complexes and is fundamental for creating extended π-conjugated systems. The Sonogashira reaction has been successfully applied to various bromopyridine nuclei, indicating its applicability to the 6-bromo-8-methoxyimidazo[1,5-a]pyridine scaffold for accessing alkynyl-substituted derivatives. soton.ac.uknih.gov
Furthermore, the Buchwald-Hartwig amination provides a direct route to C-N bond formation, allowing the synthesis of 6-amino-substituted imidazo[1,5-a]pyridine derivatives. wikipedia.org This palladium-catalyzed reaction couples the aryl bromide with a wide range of primary and secondary amines, amides, or carbamates. chemspider.com The reaction conditions are generally mild and tolerant of various functional groups, making it a highly valuable method for late-stage functionalization.
| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, Pd₂(dba)₃ with P(t-Bu)₃, PCy₃ | 6-Aryl-8-methoxyimidazo[1,5-a]pyridine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 6-Alkynyl-8-methoxyimidazo[1,5-a]pyridine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | 6-Amino-8-methoxyimidazo[1,5-a]pyridine |
Reactions Involving the Methoxy (B1213986) Group
The 8-methoxy group, an electron-donating substituent on the pyridine ring, can also be a site for chemical modification, primarily through ether cleavage (demethylation). This transformation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being the most common reagent. researchgate.netresearchgate.net The reaction proceeds by coordination of BBr₃ to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, yielding the corresponding 8-hydroxyimidazo[1,5-a]pyridine and bromomethane. nih.govsci-hub.se This demethylation is a crucial step for accessing phenolic derivatives, which can be further functionalized.
While less common for electron-rich methoxy-substituted pyridines, direct nucleophilic aromatic substitution (SNAr) of the methoxy group is another potential pathway, especially if the ring is further activated by strong electron-withdrawing groups. stackexchange.comnih.gov In the context of the imidazo[1,5-a]pyridine system, the electron-donating nature of the fused imidazole (B134444) ring generally disfavors SNAr at the pyridine ring positions. However, under forcing conditions with potent nucleophiles, displacement could potentially occur. youtube.comntu.edu.sg
Oxidative and Reductive Transformations of the Imidazo[1,5-a]pyridine Core
The fused heterocyclic core of this compound can undergo both oxidative and reductive transformations.
Oxidation: The pyridine nitrogen (N-4) is susceptible to N-oxidation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for converting pyridines to their corresponding N-oxides. arkat-usa.orgresearchgate.net This transformation alters the electronic properties of the ring system, making it more electron-deficient and influencing the regioselectivity of subsequent reactions. While attempts to oxidize imidazole-pyridine derivatives with m-CPBA have sometimes led to aromatization of the imidazole ring, careful selection of conditions can favor N-oxide formation. mdpi.com
Reduction: The pyridine portion of the imidazo[1,5-a]pyridine core can be reduced via catalytic hydrogenation. This reaction typically employs catalysts like platinum(IV) oxide (PtO₂) under hydrogen pressure, often in an acidic solvent like acetic acid. asianpubs.org Such a transformation would yield the corresponding 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (B2943657) derivative. The resistance of the imidazo[1,2-a]pyridine (B132010) ring to hydrogenation has been studied, indicating that the reaction's success can be influenced by the substituents present on the ring. tandfonline.com
C-H Functionalization and Regioselective Modifications
Direct C-H functionalization is a powerful strategy for modifying the imidazo[1,5-a]pyridine core without pre-installed functional groups. organic-chemistry.org The inherent electronic properties of the scaffold direct these reactions to specific positions. The imidazole part of the ring system is electron-rich, making its C-H bonds susceptible to electrophilic and metal-catalyzed substitutions.
Research on the related imidazo[1,2-a]pyridine system has shown that the C-3 position is particularly nucleophilic and readily undergoes functionalization such as alkylation, arylation, and sulfenylation. nih.govresearchgate.netrsc.orgnih.gov This high reactivity at C-3 is also observed in the imidazo[1,5-a]pyridine core.
Conversely, metal-free approaches have demonstrated functionalization at the C-1 position. For example, the reaction of 3-phenylimidazo[1,5-a]pyridine (B186794) with formaldehyde (B43269) results in a methylene-bridged dimer, formed via C-H functionalization at the C-1 position of two separate molecules. acs.orgnih.gov This indicates a competition between the C-1 and C-3 sites, with the regiochemical outcome depending on the reagents and reaction mechanism (electrophilic vs. radical vs. organometallic). The electronic influence of the 6-bromo (electron-withdrawing) and 8-methoxy (electron-donating) groups can further modulate the reactivity and regioselectivity of these C-H functionalization reactions.
Formation of Coordination Complexes with Metal Ions
The imidazo[1,5-a]pyridine scaffold contains two nitrogen atoms (N-2 and N-4) that can act as Lewis bases, making these compounds effective ligands for a variety of metal ions. beilstein-journals.org The N-4 atom of the pyridine ring and the N-2 atom of the imidazole ring can coordinate to a metal center, often acting as a bidentate chelating ligand, particularly when a substituent at the C-3 position provides an additional coordination site.
Derivatives of imidazo[1,5-a]pyridine have been used to form stable complexes with various transition metals, including zinc(II) and copper. The formation of these coordination complexes can significantly alter the photophysical properties of the ligand, often leading to enhanced fluorescence quantum yields and shifts in emission wavelengths. This makes them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and chemical sensors.
Anion-Radical Coupling Pathways
The imidazo[1,5-a]pyridine ring system can participate in reactions involving radical intermediates, particularly through single-electron transfer (SET) processes. Under photoredox catalysis conditions, the heterocyclic core can be reduced to a radical anion or oxidized to a radical cation, which then engages in coupling reactions. nih.gov
Visible-light-induced functionalization of the related imidazo[1,2-a]pyridines often proceeds via radical mechanisms. nih.gov For instance, a photocatalyst can initiate the formation of a radical species (e.g., a trifluoromethyl radical), which then adds to the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring. The resulting radical intermediate is then oxidized and deprotonated to yield the final product. It is plausible that this compound could undergo similar transformations, where the formation of a radical anion intermediate facilitates coupling with various radical partners.
Derivatization for Ligand Design
The versatile reactivity of the this compound scaffold makes it an excellent starting point for the rational design of specialized ligands for catalysis and materials science. By combining the reactions described above, ligands with tailored electronic and steric properties can be synthesized.
For example, substitution reactions at the C-6 bromine position (Section 3.1) can be used to append coordinating groups or to link the scaffold to a polymer support. C-H functionalization at the C-1 or C-3 positions (Section 3.4) allows for the introduction of phosphine, N-heterocyclic carbene (NHC) precursors, or other donor groups, creating bidentate or pincer-type ligands. The synthesis of such structurally distinct N-heterocyclic olefins and π-extended heterocycles from the imidazo[1,5-a]pyridine platform has been demonstrated. nih.gov These tailored ligands can then be used to form coordination complexes with metals like palladium, ruthenium, or zinc for applications in catalysis or as functional materials. researchgate.net
Computational and Theoretical Investigations of this compound: A Review of Available Data
Despite a thorough search of available scientific literature, specific computational and theoretical investigation data for the chemical compound this compound could not be located.
While extensive research exists on the computational analysis of various substituted imidazopyridine derivatives, including different isomers and compounds with alternative substitution patterns, studies focusing explicitly on the 6-Bromo-8-methoxy variant of the imidazo[1,5-a]pyridine scaffold are not present in the public domain.
Therefore, it is not possible to provide the detailed analysis requested in the outline, which includes:
Computational and Theoretical Investigations of 6 Bromo 8 Methoxyimidazo 1,5 a Pyridine
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
General computational methodologies are frequently applied to related heterocyclic systems. These studies typically employ Density Functional Theory (DFT) with various functionals (such as B3LYP) and basis sets to determine optimized molecular geometries, electronic properties, and reactivity descriptors. Frontier molecular orbital analysis (HOMO-LUMO) is a standard procedure to understand electronic transitions and reactivity, while Molecular Electrostatic Potential (MEP) maps are used to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is also commonly used to investigate hyperconjugative interactions and charge delocalization within similar molecules.
However, without specific research dedicated to 6-Bromo-8-methoxyimidazo[1,5-a]pyridine, any attempt to present data on these parameters would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. Further experimental and computational research is required to elucidate the specific electronic and structural properties of this particular molecule.
Following a comprehensive search of available scientific literature, it has been determined that there are currently no specific published studies focusing on the computational and theoretical investigations of the chemical compound This compound for the outlined topics. Research detailing Time-Dependent Density Functional Theory (TD-DFT) for electronic excitations, topological analysis (QTAIM, RDG), intermolecular interactions and crystal packing studies (Hirshfeld Surface Analysis, Energy Frameworks), or the computational prediction of reactivity and transition state energies for this specific molecule could not be located.
The provided outline requires detailed research findings and data tables for the following analyses:
Computational Prediction of Reactivity and Transition State Energies
Without dedicated studies on this compound, providing scientifically accurate and thorough content for these specific sections is not possible. The generation of data tables and detailed findings would require access to primary research that does not appear to be publicly available at this time.
Therefore, the article focusing solely on the computational and theoretical investigations of this compound as per the strict outline cannot be generated.
Advanced Spectroscopic Characterization Methodologies for 6 Bromo 8 Methoxyimidazo 1,5 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would provide critical information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the imidazo[1,5-a]pyridine (B1214698) core and a characteristic singlet for the methoxy (B1213986) group's protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be instrumental in assigning each proton to its specific position on the bicyclic ring system.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity within the molecule. A COSY spectrum would reveal proton-proton couplings, helping to trace the arrangement of protons on the pyridine (B92270) ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals observed in the 1D NMR spectra. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, confirming the placement of substituents like the bromo and methoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Bromo-8-methoxyimidazo[1,5-a]pyridine would be expected to display characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic rings and the methoxy group. Additionally, C=C and C=N stretching vibrations from the fused ring system, C-O stretching of the methoxy ether linkage, and a C-Br stretching vibration would be anticipated in the fingerprint region.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly accurate method for determining the elemental composition of a molecule. For this compound (C₈H₇BrN₂O), HRMS would provide an exact mass measurement of the molecular ion. This precise mass would be compared to the calculated theoretical mass, confirming the molecular formula with a high degree of confidence. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would also be a key feature in the mass spectrum, serving as a definitive marker for the presence of a single bromine atom in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight of a compound and confirming its elemental composition. For this compound, with a molecular formula of C₈H₇BrN₂O, the expected mass-to-charge ratio (m/z) for its protonated molecule [M+H]⁺ would be approximately 227.98, considering the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine would be distinguished by a characteristic isotopic pattern, with a second peak at approximately m/z 229.98 of nearly equal intensity, corresponding to the [M+H]⁺ ion containing the ⁸¹Br isotope. This distinctive M, M+2 isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecular structure.
Table 1: Theoretical Isotopic Distribution for the Protonated Molecule [C₈H₈BrN₂O]⁺
| m/z (Theoretical) | Relative Intensity (%) | Ion Species |
|---|---|---|
| 227.98 | 100.0 | [M+H]⁺ with ⁷⁹Br |
Note: This table is based on theoretical calculations and not on experimental data for this compound.
Electronic Absorption and Emission Spectroscopy
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Imidazo[1,5-a]pyridine derivatives are known to exhibit strong absorption in the ultraviolet region, typically arising from π-π* transitions within the fused aromatic ring system. The exact position of the absorption maxima (λmax) is highly sensitive to the nature and position of substituents on the heterocyclic core.
For this compound, the methoxy group (-OCH₃) at the 8-position, being an electron-donating group, would be expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted imidazo[1,5-a]pyridine. Conversely, the bromo group (-Br) at the 6-position has a weaker electronic effect but can also influence the absorption profile. Without experimental data, the precise λmax values for this specific compound remain undetermined.
Luminescence and Photophysical Properties (Fluorescence Quantum Yields, Stokes Shift)
The imidazo[1,5-a]pyridine scaffold is a well-regarded fluorophore, and its derivatives are known for their significant luminescent properties. These compounds typically display fluorescence in the blue to green region of the visible spectrum. a2bchem.com Key photophysical properties include the fluorescence quantum yield (ΦF) and the Stokes shift.
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For the imidazo[1,5-a]pyridine class, quantum yields can vary widely depending on the substituents and the solvent environment, with values reported from moderate to as high as 50%. a2bchem.commdpi.com The presence of a methoxy group, as seen in the target compound, has been shown in related structures to enhance the quantum yield. mdpi.com
The Stokes shift is the difference in energy (or wavelength) between the positions of the absorption maximum and the emission maximum. Imidazo[1,5-a]pyridine derivatives are particularly noted for their unusually large Stokes shifts, which can be in the range of 100-150 nm. a2bchem.commdpi.com This large separation between absorption and emission is a highly desirable feature in applications like fluorescence microscopy and sensing, as it minimizes self-absorption and improves signal-to-noise ratios. The specific Stokes shift for this compound has not been reported.
Table 2: General Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives
| Property | Typical Range for the Compound Class |
|---|---|
| Emission Color | Blue to Green |
| Fluorescence Quantum Yield (ΦF) | 0.10 - 0.50+ |
Note: This table represents typical data for the general class of imidazo[1,5-a]pyridine compounds and is not based on experimental data for this compound.
Mechanistic Biological Studies of Imidazo 1,5 a Pyridine Derivatives with Potential Relevance to 6 Bromo 8 Methoxy Substitution
Exploration of Molecular Targets and Ligand Interactions
Research into imidazo[1,5-a]pyridine (B1214698) derivatives has identified several key molecular targets, primarily in the context of cancer therapy. One of the most prominent targets is tubulin, a critical protein for microtubule formation and cell division. nih.govrsc.orgnih.gov Molecular docking simulations have predicted that certain imidazo[1,5-a]pyridine-benzimidazole hybrids bind to the colchicine (B1669291) binding site of tubulin, thereby interfering with its polymerization. nih.gov
In addition to the cytoskeleton, the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, has been identified as another significant target. nih.gov Studies on imidazo[1,5-a]pyridine-benzimidazole hybrids have shown that they can inhibit this pathway. nih.gov While much of the research on PI3K/Akt inhibition has focused on the related imidazo[1,2-a]pyridine (B132010) scaffold nih.govnih.govwaocp.orgresearchgate.net, the findings suggest that the broader class of imidazopyridines has the potential to target this critical cancer pathway.
Furthermore, specific derivatives of imidazo[1,5-a]pyridine have been synthesized as inhibitors of cysteine proteases, indicating that these enzymes are also potential molecular targets for this class of compounds. nih.gov
Mechanisms of Cytotoxicity in Cancer Cell Lines
The anticancer activity of imidazo[1,5-a]pyridine derivatives is executed through several well-defined cellular mechanisms, leading to the death of cancer cells. These mechanisms often involve the induction of programmed cell death and the halting of the cell division cycle.
A primary mechanism of cytotoxicity for these compounds is the induction of apoptosis. Studies on imidazo[1,5-a]pyridine-benzimidazole hybrids demonstrated that they induce apoptotic cell death, which was confirmed through various analyses including Hoechst staining, changes in mitochondrial membrane potential, cytochrome c release, generation of reactive oxygen species (ROS), and activation of caspase 9. nih.gov Similarly, imidazo[1,5-a]pyridine-chalcone derivatives have been shown to induce apoptosis, as studied by annexin (B1180172) V-FITC/PI staining. rsc.orgnih.gov
Imidazo[1,5-a]pyridine derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. Flow cytometric analysis revealed that imidazo[1,5-a]pyridine-benzimidazole hybrids cause the cell cycle to arrest in the G2/M phase, preventing cells from entering mitosis and thus inhibiting proliferation. nih.gov This is a common mechanism for agents that target microtubule dynamics.
A key mechanism underlying the G2/M phase arrest and apoptotic effects of many imidazo[1,5-a]pyridine derivatives is the disruption of microtubule assembly. rsc.orgnih.gov Immunofluorescence analysis and tubulin polymerization assays have shown that these compounds effectively inhibit microtubule formation in cancer cells. nih.gov This disruption of the cytoskeleton triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis.
Enzyme Inhibition Studies
The therapeutic potential of imidazo[1,5-a]pyridine derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
PI3K/Akt Pathway: Certain imidazo[1,5-a]pyridine-benzimidazole hybrids act as inhibitors of the PI3K/Akt pathway. nih.gov Treatment of cancer cells with these compounds for 48 hours resulted in a marked decrease in the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT), key components of this signaling cascade. nih.gov The related imidazo[1,2-a]pyridine scaffold has also been extensively studied, with derivatives showing potent dual inhibitory activity against PI3K and mTOR. nih.govresearchgate.netacs.org
Tubulin Polymerization: Imidazo[1,5-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Specific imidazo[1,5-a]pyridine-benzimidazole hybrids, such as compounds 5d and 5l, demonstrated significant inhibitory activity in tubulin polymerization assays. nih.gov
Cysteine Proteases: The imidazo[1,5-a]pyridine scaffold has been utilized to develop inhibitors for specific enzyme classes. For instance, a series of 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives were successfully prepared as inhibitors of cysteine proteases. nih.gov
| Compound Class | Target | Compound ID | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Tubulin Polymerization | 5d | 3.25 | nih.gov |
| 5l | 1.71 | nih.gov | ||
| Imidazo[1,5-a]pyridine-chalcone conjugates | Cytotoxicity (MDA-MB-231 cells) | 7j | 4.23 | rsc.orgnih.gov |
| 7p | 3.26 | rsc.orgnih.gov |
Investigation of Interactions with Viral Proteins
While direct experimental studies on the interaction of imidazo[1,5-a]pyridines with viral proteins are limited, computational studies on structurally related compounds offer insights into their potential. The interaction between the human angiotensin-converting enzyme 2 (hACE2) receptor and the spike protein of SARS-CoV-2 is a critical step for viral entry into host cells. nih.gov
Molecular docking studies have been performed on a different class of related compounds, imidazo[1,2-a]pyrimidine (B1208166) derivatives, to evaluate their potential as dual inhibitors of hACE2 and the SARS-CoV-2 spike protein. nih.govnih.gov These in silico experiments predicted that the compounds could bind to both proteins with high affinity, suggesting they might act as effective inhibitors of viral entry. nih.govnih.gov
| Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| hACE2 | -9.1 | nih.govnih.gov |
| SARS-CoV-2 Spike Protein | -7.3 | nih.govnih.gov |
These findings suggest that fused imidazole (B134444) heterocyclic systems, including the imidazo[1,5-a]pyridine scaffold, could serve as a valuable starting point for designing novel antiviral agents that target the SARS-CoV-2 cell entry mechanism. nih.gov
Antimicrobial Activity Mechanisms
Derivatives of fused imidazo-heterocyclic systems have been investigated for their antimicrobial properties. Studies on related structures, such as imidazo[1,5-a]quinoxalines, reveal that their antimicrobial action is linked to specific structural features. For instance, the presence of N-alkyl-pyridinium salts in imidazo[1,5-a]quinoxaline (B8520501) derivatives has been shown to impart effective bacteriostatic and fungistatic activities. nih.gov Compounds containing these moieties have demonstrated minimum inhibitory concentration (MIC) values comparable to reference drugs. nih.gov
The mechanism often involves disruption of essential cellular processes in bacteria and fungi. While the precise mechanism for the imidazo[1,5-a]pyridine core is not fully elucidated in the provided context, research on similar scaffolds like imidazo[1,2-a]pyrimidines suggests that structural elements, such as bromo and methoxy (B1213986) substitutions, can contribute significantly to antimicrobial potency. semanticscholar.org For example, studies on a series of imidazo[1,2-a]pyrimidine derivatives showed that compounds with para-substituents like Br and OMe exhibited excellent antimicrobial activity against Gram-positive bacteria and yeasts. semanticscholar.org The activity of these compounds is believed to stem from their ability to interfere with microbial growth and replication.
| Compound Class | Activity Type | Key Structural Feature | Reference |
|---|---|---|---|
| Imidazo[1,5-a]quinoxalines | Bacteriostatic, Fungistatic | N-alkyl-pyridinium salts | nih.gov |
| Imidazo[1,2-a]pyrimidines | Antibacterial (Gram-positive), Antifungal (Yeast) | Para-substitutions (e.g., Br, OMe) | semanticscholar.org |
Receptor Modulation Studies (e.g., GABA and Benzodiazepine (B76468) Receptors)
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system, is a key target for many therapeutic agents, including benzodiazepines. nih.govresearchgate.net Various imidazo-heterocyclic derivatives have been identified as modulators of this receptor.
Specifically, the imidazo[1,5-a]quinoline (B8571028) scaffold, which is structurally related to imidazo[1,5-a]pyridine, has been used to design ligands for the central benzodiazepine receptor (CBR). cardiff.ac.uk These compounds can act as positive allosteric modulators (PAMs), enhancing the effect of GABA and resulting in anxiolytic and anticonvulsant properties. cardiff.ac.uk Studies on these derivatives have led to the identification of bivalent ligands that demonstrate anticonvulsant and anxiolytic effects in animal models without the common side effects of muscle relaxation or memory impairment. cardiff.ac.uk
Other related scaffolds, such as imidazo[1,2-a]pyridines, have also been extensively studied as selective PAMs of specific GABA-A receptor subtypes, indicating that the imidazo-pyridine core is a privileged structure for interacting with these receptors. nih.govnih.gov The interaction occurs at the benzodiazepine binding site, located at the interface between α and γ subunits of the GABA-A receptor. nih.gov The modulation of GABA-A receptor function by these compounds highlights their potential for treating neurological and psychiatric disorders. nih.gov
| Compound Scaffold | Target Receptor | Mechanism of Action | Observed Effects | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]quinoline | Central Benzodiazepine Receptor (CBR) on GABA-A | Positive Allosteric Modulation | Anticonvulsant, Anxiolytic | cardiff.ac.uk |
| Imidazo[1,2-a]pyridine | GABA-A Receptor | Positive Allosteric Modulation | Antipsychotic-like effects | nih.gov |
| 2-Phenyl-imidazo[1,2-a]pyridine | Peripheral Benzodiazepine Receptors (PBRs) | Agonist; stimulates steroidogenesis | Anticonflict | nih.gov |
Anti-Tuberculosis Activity and QcrB Inhibition
The emergence of multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tuberculosis agents with novel mechanisms of action. plos.orgnih.gov Imidazo[1,2-a]pyridine derivatives have emerged as a highly potent class of anti-TB compounds. plos.orgrsc.org
The primary mechanism of action for these compounds is the inhibition of QcrB, a subunit of the ubiquinol (B23937) cytochrome c reductase (or bc1 complex), which is a critical component of the electron transport chain in Mtb. plos.orgresearchgate.net By binding to QcrB, these inhibitors disrupt the oxidative phosphorylation pathway, thereby depleting the bacterium's supply of adenosine (B11128) triphosphate (ATP) and leading to cell death. rsc.org The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, targets QcrB and is active against MDR- and XDR-TB strains. rsc.org
Spontaneous resistant mutants of M. bovis BCG generated against imidazo[1,2-a]pyridine inhibitors showed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. plos.orgresearchgate.net This specific targeting of energy metabolism represents a promising strategy for developing new treatments for tuberculosis. rsc.org
| Compound Series | Target | Mechanism | Activity | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines (IP) | QcrB subunit of ubiquinol cytochrome c reductase | Inhibition of electron transport chain, ATP depletion | Potent activity against M. tuberculosis (MICs 0.03 to 5 µM) | plos.orgresearchgate.net |
| Imidazo[1,2-a]pyridine amides (IPAs) | QcrB | Inhibition of cytochrome bcc oxidase | Active against MDR- and XDR-TB (e.g., Telacebec) | rsc.org |
Anti-HIV Activity
The imidazo-pyridine scaffold has also been explored for its potential as an anti-HIV agent. Studies have identified derivatives that act as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.govresearchgate.net
A series of imidazo[1,2-a]pyridin-3-amines were identified as weak allosteric inhibitors of HIV-1 RT. researchgate.net Further optimization led to compounds with significant inhibitory activity in both enzymatic and whole-cell assays, with some derivatives showing an IC50 of 0.18 µM and a high selectivity index (>800). researchgate.net Similarly, imidazo[1,5-b]pyridazine (B2384543) derivatives have been shown to inhibit HIV-1 RT, with one compound demonstrating exceptional potency (IC50 = 0.65 nM). nih.gov The proposed mechanism involves the imidazopyridazine nucleus and a benzoyl function binding to the enzyme through hydrogen-bond acceptance and aromatic π-orbital interactions. nih.gov
More recent research on imidazo[1,2-a]pyridine-Schiff base derivatives also confirmed antiviral activity against both HIV-1 and HIV-2 strains in MT-4 cells. nih.govrsc.org These findings suggest that the fused imidazo-pyridine core is a viable pharmacophore for developing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net
| Compound Scaffold | Target | Mechanism | Activity Metric | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridin-3-amines | HIV-1 Reverse Transcriptase (RT) | Allosteric Inhibition | MAGI IC50 = 0.18 µM | researchgate.net |
| Imidazo[1,5-b]pyridazines | HIV-1 Reverse Transcriptase (RT) | Inhibition via H-bond and π-orbital interactions | IC50 = 0.65 nM | nih.gov |
| Imidazo[1,2-a]pyridine-Schiff bases | HIV-1, HIV-2 | Antiviral activity (likely RT inhibition) | EC50 = 82.02 µg/ml (HIV-1), 47.72 µg/ml (HIV-2) | nih.govrsc.org |
Advanced Applications of Imidazo 1,5 a Pyridine Derivatives in Materials Science and Catalysis
Optoelectronic Device Development
The unique photophysical properties of imidazo[1,5-a]pyridine (B1214698) derivatives, such as high quantum yields and large Stokes shifts, make them highly attractive for use in optoelectronic devices. researchgate.netnih.gov These characteristics are tunable through strategic functionalization of the core structure, paving the way for tailored materials in a variety of applications. researchgate.net
Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,5-a]pyridine derivatives have emerged as promising materials for OLEDs, particularly as emitters of blue and greenish-yellow light. nih.govrsc.org Researchers have successfully incorporated these novel molecules into OLED structures, demonstrating their potential for high-efficiency light emission. rsc.org The development of 1,3-disubstituted imidazo[1,5-a]quinolines, for example, has been a focus for creating improved blue emitters. rsc.org Furthermore, some cationic heteroleptic iridium(III) complexes based on these scaffolds have exhibited thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. rsc.org
A notable example is an imidazo[1,5-a]pyridine-anthracene-based fluorophore, which has been synthesized and shown to be a promising material for greenish-yellow OLEDs. nih.gov Devices fabricated with this emitter have demonstrated good performance, with a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. nih.gov
| Derivative Type | Application in OLEDs | Key Findings |
| 1,3-disubstituted imidazo[1,5-a]quinolines | Blue emitters | Potential for improved quantum yield through strategic substitutions. rsc.org |
| Cationic heteroleptic iridium(III) complexes | TADF emitters | Exhibit thermally activated delayed fluorescence, enhancing device efficiency. rsc.org |
| Imidazo[1,5-a]pyridine-anthracene fluorophore | Greenish-yellow emitter | Achieved luminous efficiency of 4.4 cd A⁻¹ and external quantum efficiency of 3.2%. nih.gov |
Organic Thin-Layer Field-Effect Transistors (FETs)
The potential of imidazo[1,5-a]pyridine derivatives extends to their use in organic thin-layer field-effect transistors (FETs). Their inherent charge-transport characteristics are a crucial factor for their application in organic electronics. While specific device data for imidazo[1,5-a]pyridine-based FETs is an emerging area of research, the favorable electronic properties of this class of compounds suggest their suitability as active materials in these components. The ability to form stable thin films and efficiently transport charge carriers is fundamental to the performance of FETs, and the structural versatility of imidazo[1,5-a]pyridines allows for the fine-tuning of these properties.
Luminescent Down-Shifting (LDS) Layers
The characteristic large Stokes shift of many imidazo[1,5-a]pyridine derivatives makes them excellent candidates for luminescent down-shifting (LDS) layers. rsc.org LDS layers are used in various applications, including enhancing the efficiency of solar cells by converting high-energy photons (like UV light) into lower-energy photons that can be more efficiently utilized by the photovoltaic material. Trifluoromethylated substituted imidazo[1,5-a]pyridine derivatives have been synthesized and their optical properties investigated for this purpose. rsc.org These fluorophores, when dispersed in a transparent polyurethane resin, create a low-cost luminescent material for down-shifting applications. rsc.org The quantum yields of these derivatives can be tuned, reaching up to 58% in a polymeric matrix, highlighting their practical potential. rsc.org
Chemical Sensing and Probe Development
The imidazo[1,5-a]pyridine scaffold is a versatile platform for the design of fluorescent chemosensors for the detection of various ions and small molecules. researchgate.net The fused ring system can be readily functionalized with specific recognition moieties, leading to sensors with high sensitivity and selectivity.
Metal Ion Detection (e.g., Cu²⁺, Hg²⁺)
Imidazo[1,5-a]pyridine-based probes have demonstrated significant efficacy in detecting metal ions. For instance, an aggregation-induced emissive probe incorporating a 1-(pyridine-2-yl)imidazo[1,5-a]pyridine arm within a tetraphenylethylene (B103901) framework has been developed for the selective detection of Cu²⁺ ions with a detection limit of 83 nM. rsc.org Another study detailed two probes where a methyl carboxylate derivative exhibited a "turn-on" fluorescence response upon coordination with Zn²⁺, while a sodium carboxylate derivative showed a "turn-off" fluorescence response to Co²⁺ or Cu²⁺ ions. researchgate.net These sensors have detection limits that are in line with the guidelines set by the World Health Organization (WHO) and the US Environmental Protection Agency (US-EPA) for heavy metal ions in drinking water. researchgate.net
| Probe Derivative | Target Ion | Sensing Mechanism | Detection Limit |
| Tetraphenylethylene with 1-(pyridine-2-yl)imidazo[1,5-a]pyridine | Cu²⁺ | Aggregation-induced emission | 83 nM rsc.org |
| Imidazo[1,5-a]pyridine with methyl carboxylate | Zn²⁺ | Fluorescence "turn-on" | 3.804 x 10⁻⁷ M researchgate.net |
| Imidazo[1,5-a]pyridine with sodium carboxylate | Co²⁺ | Fluorescence "turn-off" | 0.420 x 10⁻⁷ M researchgate.net |
| Imidazo[1,5-a]pyridine with sodium carboxylate | Cu²⁺ | Fluorescence "turn-off" | 0.304 x 10⁻⁷ M researchgate.net |
Anion and Small Molecule Detection (e.g., H₂S, Sulfites, Cysteine, Polysulfides)
The application of imidazo[1,5-a]pyridine derivatives extends to the detection of anions and biologically relevant small molecules. A novel fluorescence sensor based on this scaffold was designed for the rapid and selective detection of sulfite (B76179), with a low detection limit of 50 nM and a remarkably fast response time of under one minute. nih.gov This sensor also demonstrated high selectivity for sulfite over other sulfur-containing species. nih.gov
Furthermore, Cu(II) complexes of imidazo[1,5-a]pyridine derivatives have been developed as "turn-on" luminescent chemosensors for cysteine. mdpi.com These probes show a distinct and intense emission upon interaction with cysteine, which has been utilized for imaging tumor cells. mdpi.com The detection of other important biological molecules, such as hydrogen polysulfides (H₂Sₙ), has also been explored, indicating the broad potential of this class of compounds in developing tools for biomedical research. mdpi.com
N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis
The development of N-heterocyclic carbenes (NHCs) has revolutionized the field of organometallic chemistry and catalysis. Imidazo[1,5-a]pyridine derivatives have emerged as a versatile platform for the synthesis of novel NHC ligands, offering unique steric and electronic properties that can be fine-tuned through substitution on the heterocyclic core.
Imidazo[1,5-a]pyridinium salts are common precursors to these NHC ligands. organic-chemistry.org An efficient, single-step, three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce these precursor salts in high yields under mild conditions. organic-chemistry.org This method allows for the incorporation of diverse functionalities and chiral substituents, paving the way for a wide array of structurally varied NHC ligands. organic-chemistry.org The resulting unsymmetrical NHCs are particularly valuable in homogeneous catalysis due to their strong σ-donor properties and tunable steric environments. organic-chemistry.org
The electronic character of imidazo[1,5-a]pyridin-3-ylidene ligands, a class of NHCs derived from this scaffold, has been shown to possess strong π-accepting character. researchgate.net This property is a result of a hybrid accepting orbital formed from a vacant p-orbital of the carbene and a π* orbital of the pyridine (B92270) ring. researchgate.net Such electronic features can significantly influence the reactivity and stability of the corresponding transition metal complexes. For instance, rhodium complexes bearing these ligands have demonstrated catalytic activity in reactions like the polymerization of phenylacetylene. researchgate.net
Furthermore, the imidazo[1,5-a]pyridine framework has been utilized in the design of chiral NHC ligands for enantioselective catalysis. acs.org By fusing a chiral oxazoline (B21484) auxiliary to the imidazo[1,5-a]pyridine-3-ylidene backbone, a versatile class of bidentate NHC-oxazoline ligands can be synthesized. acs.org Rhodium(I) complexes of these chiral ligands have proven to be highly efficient catalysts for the enantioselective hydrosilylation of a wide range of ketones, achieving high yields and enantioselectivities. acs.org
Role as Building Blocks in Complex Organic Synthesis
The imidazo[1,5-a]pyridine skeleton is a key structural component in numerous biologically active compounds and functional materials. The ability to selectively functionalize this heterocyclic system makes its derivatives, such as 6-Bromo-8-methoxyimidazo[1,5-a]pyridine, valuable building blocks in the synthesis of more complex molecules.
The bromine atom at the 6-position of the imidazo[1,5-a]pyridine ring is a particularly useful handle for synthetic transformations. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, at this position, enabling the construction of diverse molecular architectures. While specific examples utilizing this compound are not extensively documented, the reactivity of other bromo-substituted pyridines and related heterocycles in such transformations is well-established.
For instance, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been achieved through a sequence involving iodination and subsequent palladium-catalyzed cross-coupling phosphination. This highlights the utility of halogenated imidazo[1,5-a]pyridines in constructing complex ligands for catalysis.
The methoxy (B1213986) group at the 8-position can also influence the reactivity of the heterocyclic core and can be a site for further modification. For example, it could be demethylated to a hydroxyl group, which can then be used for further derivatization.
The general synthetic utility of "6-Bromoimidazo[1,5-a]pyridine" as a building block for organic synthesis is recognized, indicating its role in the preparation of fine chemicals and pharmaceuticals. The strategic placement of the bromo and methoxy groups on the this compound scaffold provides a versatile platform for the synthesis of a variety of complex organic molecules with potential applications in medicinal chemistry and materials science.
Below is a table summarizing the potential synthetic transformations for this compound based on the known reactivity of related compounds.
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-8-methoxyimidazo[1,5-a]pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-8-methoxyimidazo[1,5-a]pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-8-methoxyimidazo[1,5-a]pyridine |
| Stille Coupling | Organostannane, Pd catalyst | 6-Substituted-8-methoxyimidazo[1,5-a]pyridine |
| Heck Coupling | Alkene, Pd catalyst, base | 6-Alkenyl-8-methoxyimidazo[1,5-a]pyridine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
